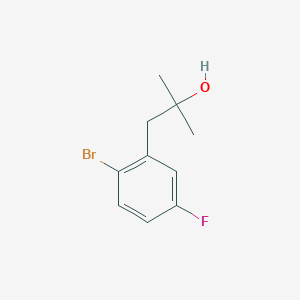
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a tertiary alcohol group. One common method involves the reaction of 2-bromo-5-fluorobenzene with a suitable alkylating agent under controlled conditions to introduce the tertiary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with different functional groups replacing bromine and fluorine.
科学的研究の応用
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The tertiary alcohol group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
類似化合物との比較
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: Shares the bromine and fluorine substitution pattern but differs in the presence of a pyrrolidinone ring.
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Contains a benzoyl group instead of a tertiary alcohol.
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane: Features a dioxolane ring in place of the tertiary alcohol.
Uniqueness: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is unique due to the combination of a tertiary alcohol group with bromine and fluorine substitutions on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H12BrFO |
|---|---|
分子量 |
247.10 g/mol |
IUPAC名 |
1-(2-bromo-5-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-5-8(12)3-4-9(7)11/h3-5,13H,6H2,1-2H3 |
InChIキー |
QHYDKIDJKCDOQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=CC(=C1)F)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


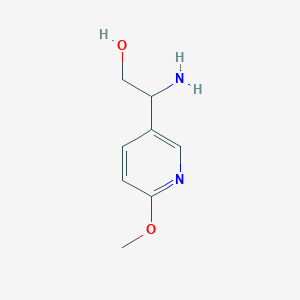
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
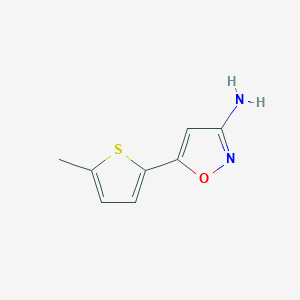
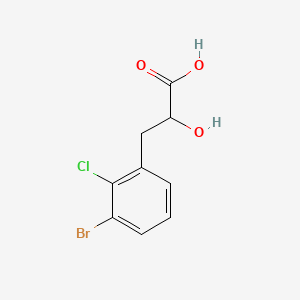
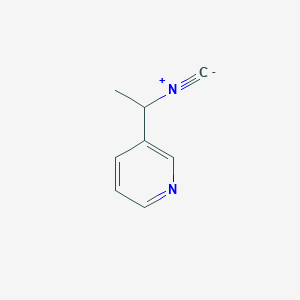
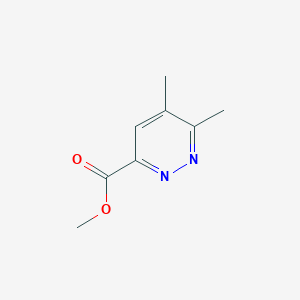
![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
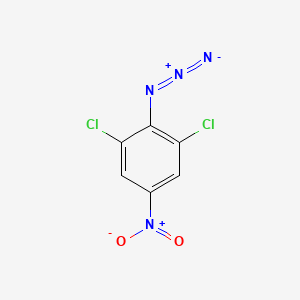
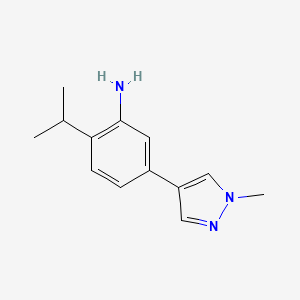
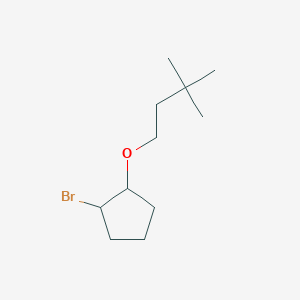
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
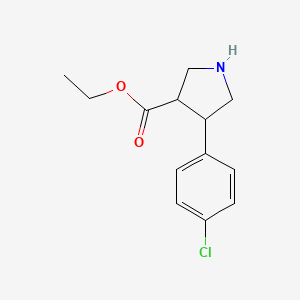
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
